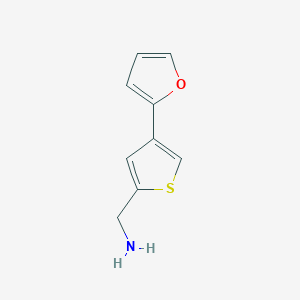

(4-(Furan-2-yl)thiophen-2-yl)methanamine

Übersicht

Beschreibung

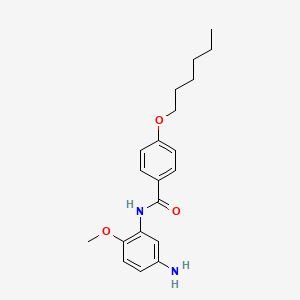

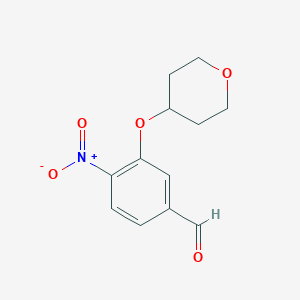

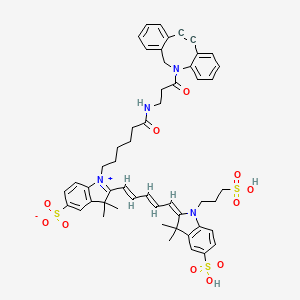

“(4-(Furan-2-yl)thiophen-2-yl)methanamine” is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 . It is also known as N-METHYL-(5-PYRID-4-YLTHIEN-2-YL)METHYLAMINE .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NOS/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Advanced Materials

Furan-2-yl(phenyl)methanol derivatives, which are closely related to (4-(Furan-2-yl)thiophen-2-yl)methanamine, have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These derivatives are synthesized via aza-Piancatelli rearrangement and demonstrate good yields, high selectivity, and faster reaction times, making them significant for advanced material synthesis (Reddy et al., 2012).

Solar Cell Applications

Phenothiazine derivatives with various conjugated linkers, including furan, have been used in dye-sensitized solar cells. A derivative with furan as a conjugated linker showed an improved solar energy-to-electricity conversion efficiency of 6.58%, which is significant for solar cell technology (Kim et al., 2011).

Development of Polymeric Materials

Novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been developed. These polymers demonstrate promising electrochemical properties and are synthesized through a process involving electrophilic aromatic conditions and Stille cross-coupling reactions. They have potential applications in materials science and electronics (Baldwin et al., 2008).

Medicinal Chemistry Applications

In medicinal chemistry, furans and thiophenes are key building blocks due to their stability and ease of functionalization. They are used as intact scaffolds within target compounds or as synthons for non-aromatic structural moieties, thus playing a crucial role in the development of therapeutic agents (Sperry & Wright, 2005).

Corrosion Inhibition

Amino acid compounds containing furan have been studied as inhibitors for steel corrosion. These compounds demonstrate mixed-type inhibition and are significant for their application in protecting metal surfaces in corrosive environments (Yadav et al., 2015).

Anticancer Research

Furan-2-yl methanamine condensed with Schiff base rare earth metal complexes have been synthesized and characterized for their antimicrobial and anticancer activities. These complexes have shown promising results against various cancerous cell lines, indicating their potential in cancer therapy (Preethi et al., 2021).

Stimuli Responsive Materials

Furan and thiophene substituted difluoroboron β-diketonate compounds exhibit stimuli-responsive luminescence properties. These compounds are potential candidates for applications requiring reusable, functional materials due to their reversible luminescence switching capabilities (Morris et al., 2017).

Eigenschaften

IUPAC Name |

[4-(furan-2-yl)thiophen-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACHCOQSIXFEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)

![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanol](/img/structure/B1531304.png)